2-(Hidroximetil)bencenosulfonamida

Descripción general

Descripción

2-(Hydroxymethyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as saccharin benzyl alcohol and has been found to exhibit various biological properties that make it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Actividad antipalúdica

Las bencenosulfonamidas, incluyendo la 2-(Hidroximetil)bencenosulfonamida, se ha encontrado que poseen propiedades antipalúdicas . Esto las hace útiles en el desarrollo de medicamentos para el tratamiento de la malaria.

Actividad antibacteriana

Estos compuestos también exhiben propiedades antibacterianas . Se pueden utilizar en la síntesis de antibióticos y otros medicamentos utilizados para tratar infecciones bacterianas.

Actividad antitumoral

Las bencenosulfonamidas han mostrado potencial en el tratamiento de tumores . Pueden inhibir el crecimiento de células tumorales, convirtiéndolas en un recurso valioso en la investigación del cáncer.

Actividad anticancerígena

Además de sus propiedades antitumorales, las bencenosulfonamidas también exhiben actividades anticancerígenas . Se pueden utilizar en el desarrollo de medicamentos para el tratamiento de varios tipos de cáncer.

Actividad anticonvulsiva

Las bencenosulfonamidas, incluyendo la this compound, se ha encontrado que poseen propiedades anticonvulsivas . Esto las hace útiles en el desarrollo de medicamentos para el tratamiento de la epilepsia y otros trastornos convulsivos.

Actividad analgésica

Estos compuestos también exhiben propiedades analgésicas (alivian el dolor) . Se pueden utilizar en la síntesis de medicamentos para aliviar el dolor.

Actividad anti-GBM

Los análogos de la bencenosulfonamida, incluyendo la this compound, se han identificado como inhibidores de la cinasa que poseen prometedoras propiedades anti-GBM (Glioblastoma Multiforme) . Esto los convierte en posibles candidatos para el desarrollo de medicamentos para el tratamiento del GBM, un tipo de cáncer cerebral.

Inhibición de la anhidrasa carbónica II

Se sabe que las bencenosulfonamidas son potentes inhibidores de la anhidrasa carbónica II humana . Esta enzima está involucrada en muchos procesos biológicos, incluida la regulación del pH y el transporte de dióxido de carbono y bicarbonato en el cuerpo. Los inhibidores de esta enzima tienen aplicaciones potenciales en el tratamiento del glaucoma, la epilepsia y otras afecciones.

Mecanismo De Acción

Target of Action

The primary targets of 2-(Hydroxymethyl)benzenesulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . Carbonic anhydrases play a vital role in many biochemical processes in organisms, including the maintenance of acid–base homeostasis . Dihydropteroate synthetase is a bacterial enzyme that uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Mode of Action

2-(Hydroxymethyl)benzenesulfonamide acts as a competitive inhibitor of these enzymes. It inhibits the multiplication of bacteria by acting as competitive inhibitors of PABA in the folic acid metabolism cycle . In the case of carbonic anhydrase IX, it inhibits the enzyme, affecting the pH regulation in tumor cells .

Biochemical Pathways

The compound affects the folic acid synthesis pathway in bacteria by inhibiting the dihydropteroate synthetase enzyme . This inhibition disrupts the synthesis of folic acid, which is essential for the bacteria’s growth and multiplication. In the case of carbonic anhydrase IX, the compound’s inhibition affects the pH regulation in tumor cells, disrupting their metabolism .

Pharmacokinetics

They are widely distributed throughout all tissues, with high levels achieved in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The inhibition of the targeted enzymes by 2-(Hydroxymethyl)benzenesulfonamide leads to a disruption in the normal functioning of the bacteria or tumor cells. In bacteria, the inhibition of folic acid synthesis leads to a halt in their growth and multiplication . In tumor cells, the disruption of pH regulation can lead to cell death .

Análisis Bioquímico

Biochemical Properties

2-(Hydroxymethyl)benzenesulfonamide, like other sulfonamides, is known to inhibit the enzyme carbonic anhydrase (CA) in many solid tumors . This inhibition is achieved through the interaction of the sulfonamide group with the zinc ion in the active site of the enzyme . The nature of this interaction is primarily electrostatic, as the sulfonamide group acts as a zinc-binding group .

Cellular Effects

The inhibition of carbonic anhydrase by 2-(Hydroxymethyl)benzenesulfonamide can have profound effects on cellular processes. Carbonic anhydrase plays a crucial role in maintaining pH balance within cells and tissues by catalyzing the reversible hydration of carbon dioxide to bicarbonate . Therefore, inhibition of this enzyme can disrupt cellular pH homeostasis, potentially affecting various cellular functions .

Molecular Mechanism

The molecular mechanism of action of 2-(Hydroxymethyl)benzenesulfonamide involves its binding to the active site of the enzyme carbonic anhydrase, thereby inhibiting its activity . This binding interaction is primarily electrostatic, involving the sulfonamide group of the compound and the zinc ion in the enzyme’s active site .

Temporal Effects in Laboratory Settings

Given its stability and the nature of its interactions with carbonic anhydrase, it is reasonable to assume that its effects would be consistent over time, barring any changes in environmental conditions or the presence of other interacting substances .

Dosage Effects in Animal Models

Like other sulfonamides, it is likely that its effects would be dose-dependent, with higher doses potentially leading to more pronounced inhibition of carbonic anhydrase and possibly increased risk of adverse effects .

Metabolic Pathways

2-(Hydroxymethyl)benzenesulfonamide, as a sulfonamide, is likely to be involved in the metabolic pathway of sulfonamides. Sulfonamides are known to be metabolized primarily in the liver, where they undergo acetylation, a process that can lead to the formation of inactive metabolites .

Transport and Distribution

Like other sulfonamides, it is likely to be distributed widely throughout the body, given its relatively small size and polar nature .

Subcellular Localization

Given its role as an inhibitor of carbonic anhydrase, it is likely to be found in the cytoplasm where this enzyme is typically located .

Propiedades

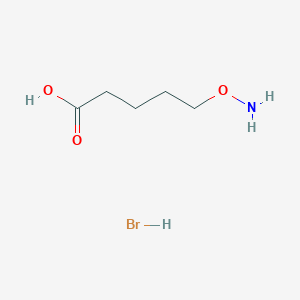

IUPAC Name |

2-(hydroxymethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4,9H,5H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOWVOUGOCILSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608476 | |

| Record name | 2-(Hydroxymethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65270-84-0 | |

| Record name | 2-(Hydroxymethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612684.png)

![4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1612689.png)

![3-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1612692.png)